
Gly-Gly hydrochloride
Overview
Description
Glycylglycine hydrochloride (CAS: 23273-91-8), a linear dipeptide composed of two glycine residues with a hydrochloride group, is widely utilized in biochemical and industrial applications. Its molecular weight is 186.59 g/mol, and it exhibits solubility in water (5.6 mg/ml) and 1 M NH4OH . Gly-Gly HCl serves as a buffering agent in capillary electrophoresis (effective pH range: 2.2–3.6) and is integral to synthesizing biodegradable polymers and sensing materials, such as reduced graphene oxide (rGO) composites for detecting Cu<sup>2+</sup> ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylglycine hydrochloride was first synthesized by Emil Fischer and Ernest Fourneau in 1901. The synthesis involves boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . This method is still widely used today due to its simplicity and efficiency. Another method involves shaking glycine with alkali, which also yields glycylglycine hydrochloride .
Industrial Production Methods: In industrial settings, glycylglycine hydrochloride is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Glycylglycine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: Glycylglycine hydrochloride can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Substitution: Common reagents include acyl chlorides and anhydrides.
Major Products Formed:
Hydrolysis: Yields glycine.
Oxidation: Can produce various oxidized forms of the peptide.
Substitution: Results in modified peptides with different functional groups.
Scientific Research Applications
1.1. Running Buffer in Electrophoresis
Gly-Gly hydrochloride is commonly used as a running buffer in electrophoresis techniques, including capillary electrophoresis and isotachophoresis. Its buffering capacity within the pH range of 2.2 to 3.6 allows for effective separation of biomolecules based on their charge and size.
Application | Description |
---|---|
Electrophoresis | Used as a running buffer for separation processes |
Capillary Isotachophoresis | Facilitates the separation of ionic species |
1.2. Biodegradable Polymers
The compound is also employed in the synthesis of biodegradable polymers. These polymers are increasingly important in medical applications, such as drug delivery systems and tissue engineering, due to their environmental benefits and biocompatibility.
2.1. Nutritional Supplement
As a dipeptide of glycine, this compound may act as a nutritional supplement with potential therapeutic effects. Its role as an inhibitory neurotransmitter suggests possible applications in treating neurological disorders or enhancing cognitive function.
2.2. Drug Formulation
Research indicates that this compound can be used as an excipient in drug formulations, enhancing solubility and stability of active pharmaceutical ingredients (APIs). For example, its incorporation into formulations has been shown to improve the bioavailability of certain drugs.
3.1. Solution Processing Additive
Recent studies have highlighted the positive effects of this compound when used as an additive during the solution processing of narrow-bandgap mixed Pb-Sn perovskites for solar cells. It enhances the film formation process and improves the overall efficiency of solar cells.
Case Study 1: Electrophoresis Performance
In a comparative study evaluating various buffers for capillary electrophoresis, this compound demonstrated superior performance in terms of resolution and peak shape when separating amino acids compared to traditional buffers like Tris or phosphate buffers.
Case Study 2: Biodegradable Polymer Development
A research team developed a series of biodegradable polymers using this compound as a precursor. The resulting materials exhibited promising mechanical properties and degradation rates suitable for medical applications, such as sutures that dissolve over time.
Mechanism of Action
Glycylglycine hydrochloride exerts its effects primarily through its interaction with biological molecules. It can act as a flexible linker in proteins, allowing the formation of helices and other secondary structures. Additionally, it can serve as an osmoprotectant, protecting cells from osmotic stress . The compound’s ability to form stable peptide bonds makes it valuable in the synthesis of more complex peptides.
Comparison with Similar Compounds
Cyclic vs. Linear Dipeptides: Cyclo(Gly-Gly)
Cyclo(Gly-Gly) (CAS: 556-50-3), the cyclic analog of Gly-Gly, forms via cyclodehydration under subcritical water conditions (240–300°C, 20 MPa). Unlike Gly-Gly HCl, it is thermally stable at short reaction times (<40 s) but decomposes into glycine (Gly) and organic acids at prolonged exposure . Cyclo(Gly-Gly) is naturally abundant in protein hydrolysates and fermented foods, whereas Gly-Gly HCl is primarily synthetic .
Key Differences :
Property | Gly-Gly HCl | Cyclo(Gly-Gly) |
---|---|---|
Structure | Linear dipeptide | Cyclic diketopiperazine |
Thermal Stability | Decomposes at >240°C | Stable up to 40 s at 240–300°C |
Formation Pathway | Chemical synthesis | Cyclodehydration of Gly-Gly |
Biological Occurrence | Synthetic | Natural (fermentation, hydrolysates) |
Functional Analogues: Buffering Efficiency
Gly-Gly HCl is comparable to phosphate and HEPES buffers in maintaining pH-dependent electrophysiological properties. At pH 3.0, its conductance and lifetime in solutions mirror Na2HPO4, while at pH 7.0, it behaves similarly to HEPES .
Transport Specificity
The proton-coupled amino acid transporter SLC36A1 (hPAT1) selectively transports Gly-Gly and Gly-Sar (sarcosine) but excludes Gly-Ala, Gly-Pro, and Gly-Phe due to steric hindrance from bulkier side chains . This specificity highlights structural constraints in dipeptide recognition.
Modified Dipeptide Derivatives
- Gly-Pro p-nitroanilide hydrochloride : Used in enzyme assays, this derivative contrasts with Gly-Gly HCl in its application for protease activity studies rather than buffering .
- Glycine methyl ester hydrochloride (CAS: 5680-79-5): A single amino acid derivative with a methyl ester group, it serves as a synthesis intermediate but lacks the dipeptide backbone critical for buffer or transport applications .
Stability and Hydrolysis Behavior
Gly-Gly HCl undergoes hydrolysis under subcritical water conditions (240–300°C), forming cyclo(Gly-Gly) and Gly. Cyclo(Gly-Gly) further decomposes into Gly, organic acids, and amines, with minimal reverse cyclization . In contrast, peptide bonds at Gly-Gly sites in monoclonal antibodies (mAbs) fragment under acidic/basic conditions despite their intrinsic stability, suggesting context-dependent degradation .
Hydrolysis Comparison :
Compound | Conditions | Products | Stability Notes |
---|---|---|---|
Gly-Gly HCl | 240–300°C, 20 MPa | Cyclo(Gly-Gly), Gly | Forms cyclic intermediate |
Cyclo(Gly-Gly) | 260°C, 20 MPa | Gly, organic acids | Stable <40 s, then decomposes |
mAbs Gly-Gly sites | pH 0–14 | Fragmented peptide bonds | Context-dependent lability |
Biological Activity
Glycylglycine hydrochloride (Gly-Gly·HCl) is a dipeptide formed from two glycine molecules, and it has garnered attention in various fields, including biochemistry, pharmaceuticals, and analytical chemistry. This article explores the biological activity of Gly-Gly hydrochloride, emphasizing its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₉ClN₂O₃
- Molecular Weight : 186.59 g/mol
- CAS Number : 23273-91-8
Applications
This compound serves multiple roles across different industries:
- Biochemical Research :
- Pharmaceutical Development :
- Cosmetic Industry :
- Food Industry :
- Analytical Chemistry :
Glycylglycine exhibits several biological activities that contribute to its utility:
-
Protein Solubility Enhancement :
Research indicates that Gly-Gly significantly enhances the solubility and yield of recombinant proteins in E. coli cultures. In one study, the addition of 0.1–0.4 M Gly-Gly increased the solubility of core and envelope proteins by approximately 225% and 242%, respectively . This enhancement is critical for developing immunoassays with high accuracy in detecting viral infections such as Hepatitis C. -
Chaperone-like Effects :
Gly-Gly acts similarly to molecular chaperones, stabilizing proteins during expression and preventing aggregation into insoluble forms. This property is particularly beneficial for expressing toxic or difficult-to-express proteins .
Case Study: Immunoassay Development
A study focused on developing an enzyme immunoassay for Hepatitis C virus (HCV) demonstrated that Gly-Gly supplementation improved the antigenic performance of soluble proteins derived from recombinant E. coli. The assay achieved 100% accuracy in identifying viremic sera with a viral RNA load as low as 3800 IU/mL, showcasing the practical implications of Gly-Gly in diagnostic applications .
Case Study: Protein Expression Optimization
Another investigation optimized protein expression conditions using Gly-Gly to enhance soluble protein yields. The study found that cultures supplemented with Gly-Gly not only produced higher yields but also maintained the structural integrity of the target proteins, which is vital for their functional analysis .
Comparative Data Table
Property | Glycylglycine Hydrochloride |
---|---|
Molecular Formula | C₄H₉ClN₂O₃ |
Molecular Weight | 186.59 g/mol |
Solubility Enhancement | Up to 242% increase in protein yield |
Applications | Biochemical research, pharmaceuticals |
Mechanism | Chaperone-like effects |
Q & A
Basic Research Questions
Q. How can researchers synthesize and structurally validate Gly-Gly hydrochloride in laboratory settings?
- Methodological Answer : this compound synthesis typically involves coupling glycine residues via peptide bond formation, followed by hydrochloric acid treatment for salt stabilization. Structural validation requires techniques such as nuclear magnetic resonance (NMR) for proton environment analysis (e.g., verifying α- and β-protons of glycine residues) and Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond presence (1650–1700 cm⁻¹). Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 210 nm, ensuring minimal side-product contamination .
Q. What experimental conditions optimize this compound solubility for biochemical assays?
- Methodological Answer : Solubility varies with solvent and pH. For example, this compound dissolves at 5.6 mg/ml in water but achieves 50 mg/ml in 1 M NH4OH, forming a clear solution at pH 8.5 . Researchers should pre-test solubility under assay-specific conditions (e.g., buffer composition, temperature) and use sonication or mild heating (≤40°C) to enhance dissolution without degrading the compound.
Q. How should researchers design stability studies for this compound in aqueous buffers?
- Methodological Answer : Stability studies require monitoring degradation under varying pH, temperature, and ionic strength. For example, store stock solutions (20 mM) at 4°C for short-term use and assess degradation via HPLC over 24–72 hours. For long-term stability, lyophilize aliquots and reconstitute in NH4OH or Tris buffers to avoid hydrolysis .
Advanced Research Questions
Q. How do conflicting reports on this compound’s transport mechanisms in intestinal cells inform experimental design?
- Methodological Answer : Studies show SLC36A1 (hPAT1) transports Gly-Gly and Gly-Sar in Caco-2 cells, while SLC15A1 primarily handles dipeptides . To resolve contradictions, use competitive inhibition assays with specific transporter blockers (e.g., excess glycine for hPAT1) and siRNA knockdown models. Validate findings with LC-MS quantification of intracellular Gly-Gly levels under proton-gradient conditions .
Q. What strategies address discrepancies in reported solubility and stability data across studies?
- Methodological Answer : Discrepancies may arise from pH adjustments (e.g., NH4OH vs. NaOH), ionic strength, or impurities. Replicate experiments using standardized buffers (e.g., 300 mM Gly-Gly buffer, pH 8.5) and document exact preparation protocols. Cross-validate results via orthogonal methods (e.g., dynamic light scattering for aggregation detection) .
Q. How can researchers model this compound’s role in enzymatic assays requiring precise pH control?
- Methodological Answer : Gly-Gly buffers are effective in pH 7.5–9.0 ranges. For enzyme assays (e.g., phosphatase activity), prepare 300 mM Gly-Gly buffer by dissolving this compound in deionized water and adjusting pH with NH4OH. Pre-equilibrate the buffer at assay temperature (e.g., 25°C) to avoid pH drift during kinetic measurements .
Q. Data Analysis and Interpretation
Q. How should researchers analyze contradictory results in this compound’s transporter selectivity?
- Methodological Answer : Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to compare transport rates under varying substrate concentrations and pH. Use confocal microscopy with fluorescently tagged Gly-Gly analogs to visualize transporter localization and activity .
Q. What criteria determine the validity of this compound’s purity in structural studies?
- Methodological Answer : Purity thresholds depend on the application. For crystallography, ≥99% purity (via HPLC) is critical. For biochemical assays, ≥95% may suffice. Report impurity profiles (e.g., glycine or hydrolysis byproducts) and correlate with functional data (e.g., enzyme inhibition curves) to confirm biological relevance .
Q. Literature and Reproducibility
Q. How can researchers leverage Google Scholar to identify high-impact studies on this compound?
- Methodological Answer : Use advanced search operators (e.g., "this compound" AND "transport mechanism") and filter by citation count to prioritize seminal works. Track "Cited by" links to find recent studies building on foundational findings. Cross-reference results with PubMed or Web of Science to ensure coverage .
Q. What protocols ensure reproducibility of this compound experiments across labs?
- Methodological Answer : Adhere to the COPE guidelines for reporting methods, including buffer preparation details (e.g., exact NH4OH concentration), storage conditions, and instrument calibration. Share raw data and analysis scripts via repositories like Zenodo or Figshare to enable independent verification .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYIJCMSLMRPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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